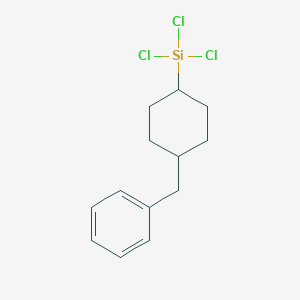

(4-Benzylcyclohexyl)(trichloro)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Benzylcyclohexyl)(trichloro)silane is an organosilicon compound characterized by the presence of a benzyl group attached to a cyclohexyl ring, which is further bonded to a silicon atom bearing three chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylcyclohexyl)(trichloro)silane typically involves the reaction of 4-benzylcyclohexanol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:

4-Benzylcyclohexanol+Trichlorosilane→this compound+H2O

Industrial production methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The reaction temperature is typically maintained between 50-100°C, and the reaction is monitored using gas chromatography to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylcyclohexyl)(trichloro)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.

Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds.

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the hydrosilylation reactions. The reactions are usually conducted at elevated temperatures (50-100°C) under an inert atmosphere.

Hydrolysis: This reaction occurs readily in the presence of moisture or water, and it is typically carried out at ambient temperature.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted silanes, such as alkoxysilanes, aminosilanes, or thiolsilanes.

Hydrosilylation: The major products are the hydrosilylated alkanes or alkenes.

Hydrolysis: The major products are silanols and hydrochloric acid.

Scientific Research Applications

(4-Benzylcyclohexyl)(trichloro)silane has several applications in scientific research:

Materials Science: It is used as a precursor for the synthesis of silicon-containing polymers and materials with unique properties, such as high thermal stability and resistance to oxidation.

Organic Synthesis:

Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form stable bonds with biological molecules.

Industry: It is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.

Mechanism of Action

The mechanism of action of (4-Benzylcyclohexyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds and the silicon-hydrogen bond. The silicon-chlorine bonds can undergo nucleophilic substitution reactions, while the silicon-hydrogen bond can participate in hydrosilylation reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions that activate the silicon center, allowing it to interact with various nucleophiles or electrophiles.

Comparison with Similar Compounds

Similar Compounds

Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon, commonly used in the production of high-purity silicon for the semiconductor industry.

Dichloromethylsilane: Contains two chlorine atoms and one methyl group bonded to silicon, used in the synthesis of organosilicon compounds.

Chlorodimethylsilane: Contains one chlorine atom and two methyl groups bonded to silicon, used as a reagent in organic synthesis.

Uniqueness

(4-Benzylcyclohexyl)(trichloro)silane is unique due to the presence of the benzylcyclohexyl group, which imparts distinct steric and electronic properties to the compound. This structural feature can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Biological Activity

(4-Benzylcyclohexyl)(trichloro)silane is a silane compound that features a benzyl group attached to a cyclohexyl moiety, along with three chlorine atoms bound to silicon. Its unique structure allows for various applications in organic synthesis and materials science, particularly in the modification of surfaces and the development of new materials with specific properties. This article will delve into the biological activity of this compound, examining its potential therapeutic applications, toxicity, and relevant research findings.

Structure

- Molecular Formula : C13H14Cl3Si

- Molecular Weight : 307.68 g/mol

- Boiling Point : Approximately 31.8 °C for trichlorosilane, which is relevant due to its volatility and reactivity in biological contexts .

Synthesis

This compound can be synthesized through hydrosilylation reactions, where trichlorosilane reacts with suitable alkenes or alkynes under catalytic conditions. This method allows for the introduction of the benzyl and cyclohexyl groups into the silane framework.

Therapeutic Potential

Research into the biological activity of this compound is limited; however, silanes in general have shown promise in various therapeutic applications:

- Antimicrobial Activity : Some silanes exhibit antimicrobial properties, which could be explored further with this compound.

- Drug Delivery Systems : Silanes can be used to modify drug delivery vehicles, enhancing their stability and release profiles.

Toxicity Studies

The toxicity profile of this compound is crucial for evaluating its safety for potential therapeutic use. Preliminary studies indicate that trichlorosilanes can be hazardous due to their reactivity with water and biological tissues, leading to the release of hydrochloric acid .

Table 1: Toxicity Data of Trichlorosilanes

| Property | Value |

|---|---|

| LD50 (oral) | Not established |

| Skin Irritation | Severe |

| Eye Irritation | Severe |

| Carcinogenicity | Not classified |

Case Studies

- Surface Modification : Research has indicated that silane compounds can enhance biocompatibility when used to modify surfaces in medical devices. A study demonstrated that surfaces treated with trichlorosilanes showed improved cell adhesion and proliferation compared to untreated surfaces .

- Antibacterial Coatings : In a study exploring antibacterial coatings for implants, silanes were used to create a surface that reduced bacterial colonization significantly. The study highlighted the potential of silanes like this compound in developing safer medical implants .

- Drug Delivery Applications : A recent investigation focused on using silanes in drug delivery systems revealed that modifying nanoparticles with silanes improved their stability and drug loading capacity, suggesting potential applications for this compound in targeted therapies .

Properties

CAS No. |

143226-33-9 |

|---|---|

Molecular Formula |

C13H17Cl3Si |

Molecular Weight |

307.7 g/mol |

IUPAC Name |

(4-benzylcyclohexyl)-trichlorosilane |

InChI |

InChI=1S/C13H17Cl3Si/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |

InChI Key |

NIAAYPJWFBUQJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CC2=CC=CC=C2)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.